molecular formula C8H16ClN B2938991 7-Methyl-4-azaspiro[2.5]octane;hydrochloride CAS No. 2361644-96-2

7-Methyl-4-azaspiro[2.5]octane;hydrochloride

Cat. No. B2938991
CAS RN: 2361644-96-2
M. Wt: 161.67
InChI Key: SEQZSDUWKBQYAH-UHFFFAOYSA-N
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Description

7-Methyl-4-azaspiro[2.5]octane hydrochloride is a chemical compound with the CAS Number: 2361644-96-2 . It has a molecular weight of 161.67 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for 7-Methyl-4-azaspiro[2.5]octane;hydrochloride is 1S/C8H15N.ClH/c1-7-2-5-9-8 (6-7)3-4-8;/h7,9H,2-6H2,1H3;1H . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 161.67 .

Scientific Research Applications

Heterospirocyclic Synthons for Peptide Synthesis

The synthesis of methyl N-(1-aza-6-oxaspiro[2.5]oct-1-en-2-yl)-L-prolinate demonstrates the utility of heterospirocyclic compounds as novel dipeptide synthons. This compound, through expected reactions with carboxylic acids and thioacids, proved its efficacy in peptide synthesis, highlighting its potential as a dipeptide building block in the creation of complex peptides (Suter et al., 2000).

Diversity-Oriented Synthesis of Azaspirocycles

Research by Wipf et al. (2004) presented a multicomponent condensation approach leading to omega-unsaturated dicyclopropylmethylamines, which were then transformed into various heterocyclic azaspirocycles, including 5-azaspiro[2.5]octanes. These compounds serve as valuable scaffolds for chemistry-driven drug discovery, underscoring the versatility of azaspirocycles in synthesizing pharmacologically relevant molecules (Wipf et al., 2004).

Synthesis of Functionalized Spirocompounds

The creation of functionalized 2-oxaspiro[4.4]nonane and 2-oxabicyclo[3.3.0]octane derivatives from methyl 1-(2-oxiranylmethyl)-2-oxo-1-cyclopentanecarboxylate showcases the application of nucleophilic ring opening reactions. These compounds are important structural sub-units in bioactive compounds, demonstrating the role of spirocompounds in developing biologically active molecules (Santos et al., 2000).

Construction of Multifunctional Modules for Drug Discovery

Li et al. (2013) synthesized new classes of thia/oxa-azaspiro[3.4]octanes through robust and economical routes. These spirocycles are designed to act as multifunctional, structurally diverse modules for drug discovery, highlighting the importance of spirocyclic compounds in creating novel therapeutic agents (Li et al., 2013).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

7-methyl-4-azaspiro[2.5]octane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N.ClH/c1-7-2-5-9-8(6-7)3-4-8;/h7,9H,2-6H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEQZSDUWKBQYAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCNC2(C1)CC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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